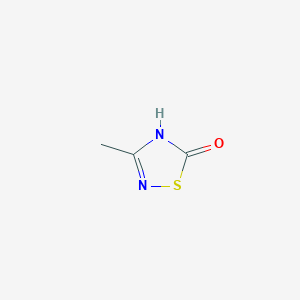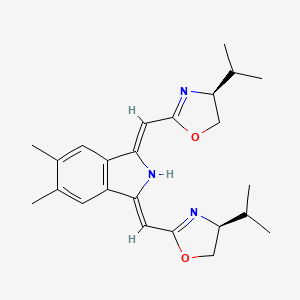
(4S,4'S)-2,2'-((1Z,1'Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound that features a unique combination of isoindoline and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The starting materials often include 5,6-dimethylisoindoline and 4-isopropyl-4,5-dihydrooxazole. The key steps may involve:
- Formation of the isoindoline core.
- Introduction of the oxazole rings.
- Coupling reactions to form the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Optimization of temperature and pressure conditions.
- Purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.
作用機序
The mechanism of action of (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved depend on the biological context in which the compound is studied. For example, it may inhibit enzyme activity or modulate receptor signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other isoindoline and oxazole derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) apart is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C24H31N3O2 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
(4S)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H31N3O2/c1-13(2)21-11-28-23(26-21)9-19-17-7-15(5)16(6)8-18(17)20(25-19)10-24-27-22(12-29-24)14(3)4/h7-10,13-14,21-22,25H,11-12H2,1-6H3/b19-9-,20-10-/t21-,22-/m1/s1 |
InChIキー |
YZRSRZXLFOXLOS-DOXFUBMESA-N |
異性体SMILES |
CC1=CC\2=C(/C(=C/C3=N[C@H](CO3)C(C)C)/N/C2=C\C4=N[C@H](CO4)C(C)C)C=C1C |
正規SMILES |
CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C(C)C)NC2=CC4=NC(CO4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
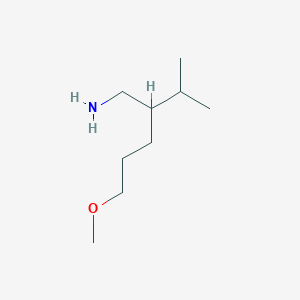
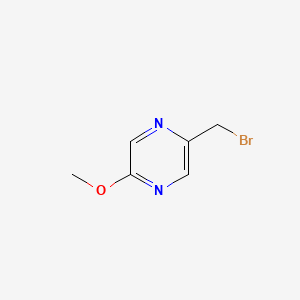
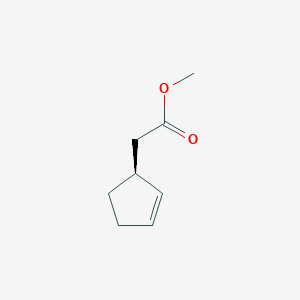
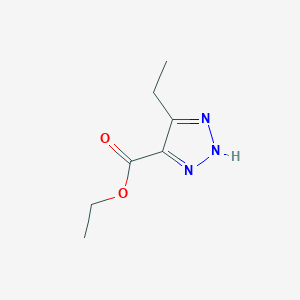
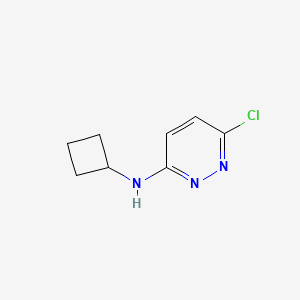
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
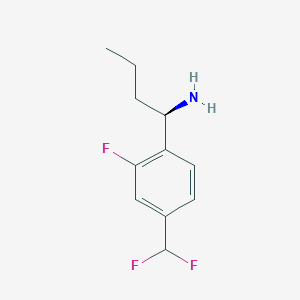
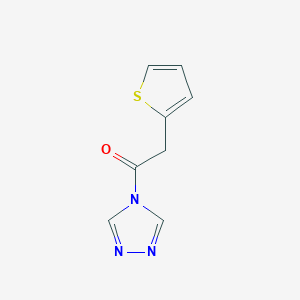
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

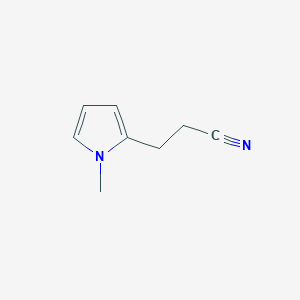
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
